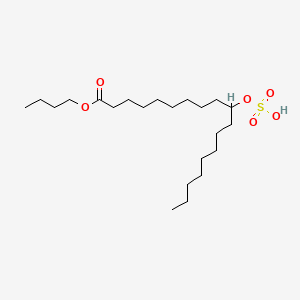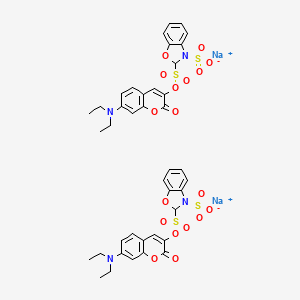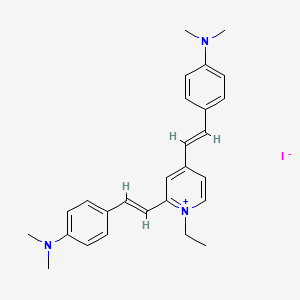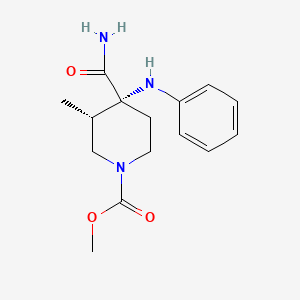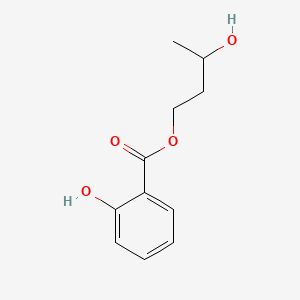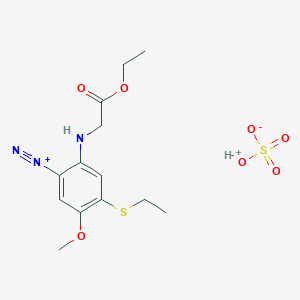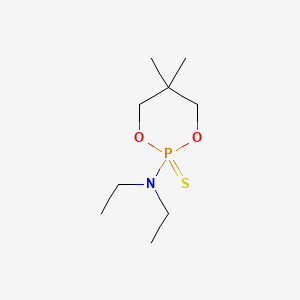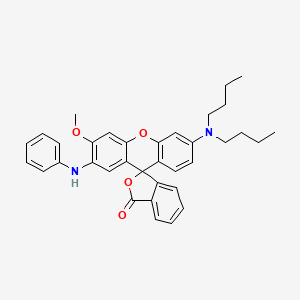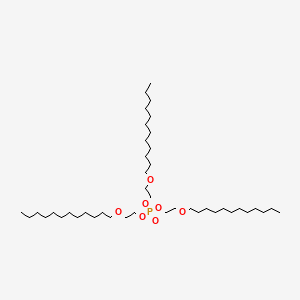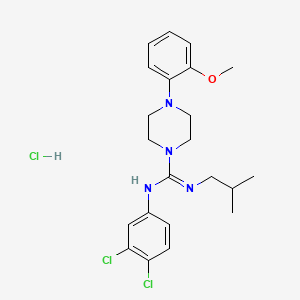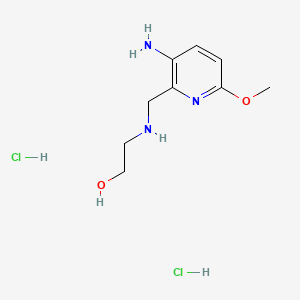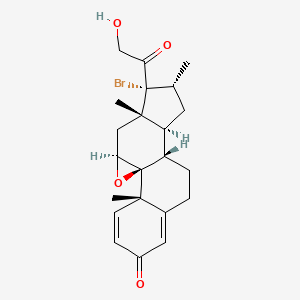
17-Bromo-9beta,11beta-epoxy-21-hydroxy-16alpha-methylpregna-1,4-diene-3,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Bromo-9beta,11beta-epoxy-21-hydroxy-16alpha-methylpregna-1,4-diene-3,20-dione is a synthetic corticosteroid compound. It is structurally related to other corticosteroids and is known for its anti-inflammatory properties. This compound is often used in the pharmaceutical industry for its potent effects in reducing inflammation and suppressing the immune response .
Preparation Methods
The synthesis of 17-Bromo-9beta,11beta-epoxy-21-hydroxy-16alpha-methylpregna-1,4-diene-3,20-dione involves several steps. One common method includes the fluorination of a precursor compound at the 9-position to obtain the desired epoxide structure . The reaction conditions typically involve the use of sodium sulfite and sodium hydroxide in water, followed by the addition of methanol. The reaction mixture is then hydrolyzed, and the pH is adjusted to 6-8 using glacial acetic acid. The product is crystallized at low temperatures .
Chemical Reactions Analysis
17-Bromo-9beta,11beta-epoxy-21-hydroxy-16alpha-methylpregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the epoxide ring or other functional groups within the molecule.
Substitution: Halogen substitution reactions can occur, particularly at the bromine atom, leading to the formation of different analogs.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
17-Bromo-9beta,11beta-epoxy-21-hydroxy-16alpha-methylpregna-1,4-diene-3,20-dione has several scientific research applications:
Chemistry: It is used as a reference compound in the synthesis of other corticosteroids and related compounds.
Biology: The compound is studied for its effects on cellular processes, particularly those related to inflammation and immune response.
Medicine: It is used in the development of anti-inflammatory drugs and treatments for autoimmune diseases.
Mechanism of Action
The mechanism of action of 17-Bromo-9beta,11beta-epoxy-21-hydroxy-16alpha-methylpregna-1,4-diene-3,20-dione involves binding to glucocorticoid receptors in the body. This binding leads to the modulation of gene expression, resulting in the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins. The compound’s effects are mediated through various molecular pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and the activation of glucocorticoid response elements (GREs) in the DNA .
Comparison with Similar Compounds
Similar compounds to 17-Bromo-9beta,11beta-epoxy-21-hydroxy-16alpha-methylpregna-1,4-diene-3,20-dione include:
Betamethasone: Another corticosteroid with similar anti-inflammatory properties.
Dexamethasone: Known for its potent anti-inflammatory and immunosuppressive effects.
Mometasone Furoate: A topical corticosteroid used for its anti-inflammatory effects.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct pharmacological properties compared to other corticosteroids .
Properties
CAS No. |
61339-43-3 |
|---|---|
Molecular Formula |
C22H27BrO4 |
Molecular Weight |
435.4 g/mol |
IUPAC Name |
(1S,2S,10S,11S,13R,14R,15S,17S)-14-bromo-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one |
InChI |
InChI=1S/C22H27BrO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)22(15)18(27-22)10-20(16,3)21(12,23)17(26)11-24/h6-7,9,12,15-16,18,24H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,18+,19+,20+,21+,22-/m1/s1 |
InChI Key |
HEKUKYICGJFGFQ-QDBZYVRYSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]35[C@@H](O5)C[C@@]2([C@]1(C(=O)CO)Br)C)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)CO)Br)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


